

An In-depth Technical Guide to the Glycosidic Bonds of Trifostigmanoside I

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Compound of Interest

Compound Name: 7Z-Trifostigmanoside I

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Abstract

Trifostigmanoside I, a megastigmane glycoside isolated from sweet potato (*Ipomoea batatas*), has garnered attention for its potential therapeutic properties, including its role in maintaining intestinal barrier function.[1][2][3] A thorough understanding of its chemical structure, particularly the nature of its glycosidic bonds, is paramount for structure-activity relationship studies and further drug development. This guide provides a detailed analysis of the glycosidic linkages in trifostigmanoside I, based on available spectroscopic data.

Chemical Structure and Glycosidic Bond Configuration

Trifostigmanoside I possesses a molecular formula of $C_{24}H_{38}O_{12}$. [1] Its structure consists of a megastigmane aglycone linked to a disaccharide moiety. Spectroscopic data, including 1H and ^{13}C Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been pivotal in elucidating its structure.[1]

The carbohydrate portion of trifostigmanoside I is a disaccharide composed of a glucose unit and an apiose unit. The anomeric configurations of these sugar residues have been determined through the analysis of the coupling constants of their anomeric protons in the 1H NMR spectrum.

- β -D-glucopyranosyl unit: The anomeric proton (H-1') of the glucose residue appears as a doublet at δ 4.04 ppm with a coupling constant (J) of 7.7 Hz. This large J value is characteristic of a trans-diaxial relationship between H-1' and H-2', indicating a β -configuration for the glucopyranosyl ring.
- α -L-apiofuranosyl unit: The anomeric proton (H-1'') of the apiose residue is observed as a doublet at δ 5.37 ppm with a small coupling constant of 1.4 Hz. This is consistent with an α -configuration for the apiofuranosyl moiety.

Mass spectrometry fragmentation patterns, showing sequential loss of the apiose and then the glucose units ($[M-H-Api]^+$ and $[M-H-Api-glc]^+$), strongly suggest that the apiose is attached to the glucose, which in turn is linked to the aglycone. While definitive 2D NMR data (HMBC and NOESY) correlations are not detailed in the primary literature found, the most probable glycosidic linkage is an apiosyl-(1 \rightarrow 6)-glucoside, a common motif in natural products. The glucose unit is likely attached to the C-9 hydroxyl group of the megastigmane aglycone.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative NMR data used to characterize the glycosidic bonds of trifostigmanoside I.

Table 1: ^1H NMR Data for the Glycosidic Portion of Trifostigmanoside I (600 MHz, CD_3OD)

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment
H-1'	4.04	d	7.7	Anomeric proton (β -glucose)
H-1''	5.37	d	1.4	Anomeric proton (α -apiose)

Table 2: ^{13}C NMR Data for the Glycosidic Portion of Trifostigmanoside I (150 MHz, CD_3OD)

Carbon	Chemical Shift (δ ppm)	Assignment
C-1'	101.3	Anomeric carbon (β -glucose)
C-2'	77.2	
C-3'	75.4	
C-4'	64.7	
C-5'	73.4	
C-6'	61.3	
C-1''	109.3	Anomeric carbon (α -apiose)
C-2''	76.5	
C-3''	79.2	
C-4''	59.6	
C-5''	70.2	

Experimental Protocols

The structural elucidation of trifostigmanoside I relies on a combination of chromatographic separation and spectroscopic analysis.

Isolation of Trifostigmanoside I

A bioactivity-guided isolation approach is employed, starting with a water extract of sweet potato. This extract is subjected to chromatography on a Dione column to remove sugars. The non-sugar fraction is then further purified using a Sephadex LH-20 column with a methanol gradient to yield trifostigmanoside I.[1]

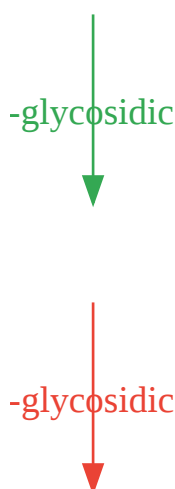
Spectroscopic Analysis

- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns provide initial evidence for the sugar moieties present.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 600 MHz spectrometer using deuterated methanol (CD_3OD) as the solvent. 2D NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for establishing the connectivity between the sugar units and the aglycone, and for confirming the stereochemistry of the glycosidic linkages.

Visualizations

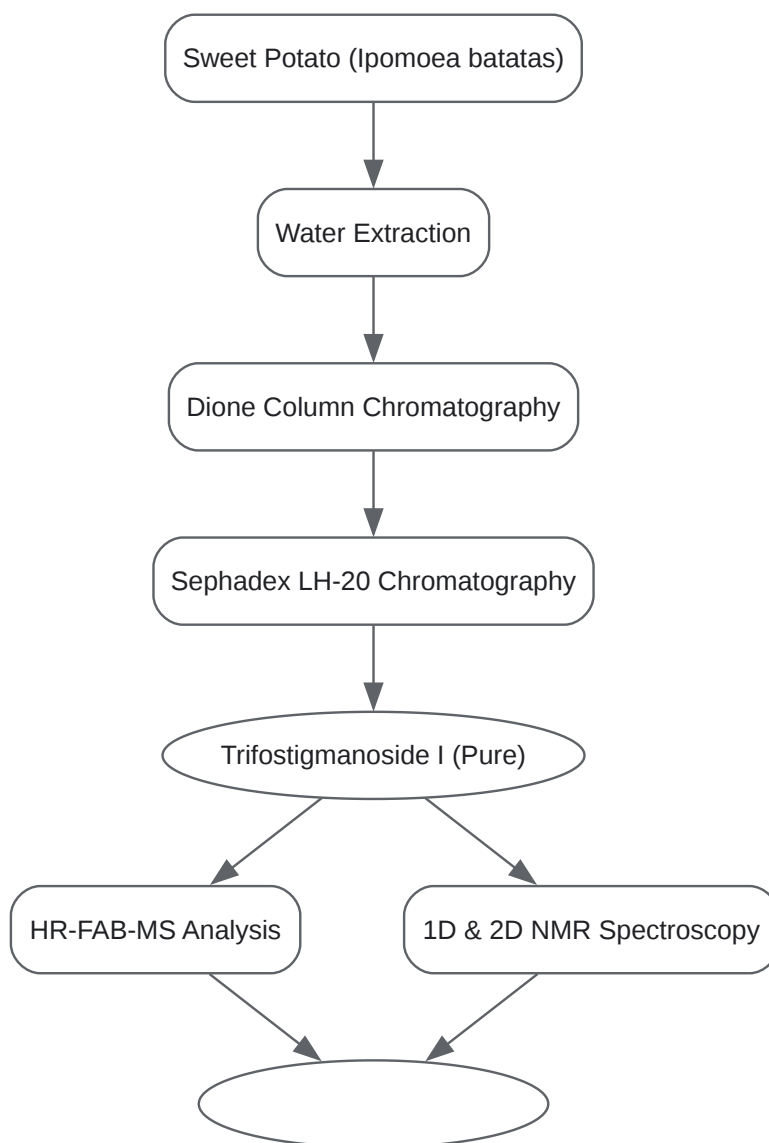
Chemical Structure of Trifostigmanoside I



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Caption: Structure of Trifostigmanoside I.

Experimental Workflow for Structure Elucidation



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Caption: Isolation and structure elucidation workflow.

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References

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